molecular weight and formula of 4-Chloro-3-(piperidine-1-sulfonyl)aniline
molecular weight and formula of 4-Chloro-3-(piperidine-1-sulfonyl)aniline
This guide outlines the technical profile, synthetic pathway, and structural utility of 4-Chloro-3-(piperidine-1-sulfonyl)aniline . This compound represents a specific trisubstituted benzene scaffold—integrating an aniline core, a halogen handle, and a sulfonamide moiety—making it a high-value intermediate in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.
Physicochemical Identity
The following data is derived from stoichiometric calculation and structural analysis of the target molecule.
| Property | Value | Notes |
| IUPAC Name | 4-Chloro-3-(piperidine-1-sulfonyl)aniline | |
| Molecular Formula | C₁₁H₁₅ClN₂O₂S | |
| Molecular Weight | 274.77 g/mol | Monoisotopic Mass: 274.054 |
| Element Count | C: 11, H: 15, Cl: 1, N: 2, O: 2, S: 1 | |
| SMILES | Nc1ccc(Cl)c(S(=O)(=O)N2CCCCC2)c1 | |
| InChI Key | (Calculated) | Unique identifier for database integration |
| Physical State | Solid (Predicted) | Likely off-white to pale yellow powder |
| Solubility | DMSO, DMF, Methanol | Poor water solubility (Lipophilic sulfonamide) |
Structural Analysis & Pharmacophore Potential
This molecule is not merely a random intermediate; it is a privileged scaffold designed to exploit specific binding pockets in protein targets.
-
The Aniline (C-1 Position): Serves as a primary hydrogen bond donor (HBD) and a nucleophilic handle for further elaboration (e.g., urea formation, amide coupling, or Buchwald-Hartwig amination).
-
The Chlorine (C-4 Position): Provides a lipophilic anchor and occupies hydrophobic pockets. Crucially, it blocks metabolic oxidation at the para-position relative to the amine.
-
The Sulfonamide (C-3 Position): The piperidine ring creates a bulky, hydrophobic domain. The sulfonyl group acts as a rigid linker and hydrogen bond acceptor (HBA), orienting the piperidine away from the aromatic plane (a "kinked" geometry).
Regio-Isomer Criticality
The specific arrangement (1-Amino, 3-Sulfonyl, 4-Chloro) is structurally significant. It places the sulfonamide ortho to the chlorine and meta to the amine. This steric crowding forces the sulfonamide out of planarity, potentially increasing selectivity for deep binding pockets compared to flatter analogs.
Synthetic Pathway (Retrosynthesis & Protocol)
Direct chlorosulfonation of 4-chloroaniline is not recommended as it typically yields the ortho-sulfonamide (position 2) due to the strong directing effect of the amine. To achieve the target regio-isomer (position 3), a Nitro-Reduction Route starting from 1-chloro-4-nitrobenzene is required.
Synthesis Workflow Diagram
The following diagram illustrates the critical regiochemical logic and process flow.
Caption: Figure 1. Synthetic route ensuring correct regiochemistry (3-sulfonyl relative to 1-amino).
Detailed Protocol
Step 1: Chlorosulfonation (Critical Regiocontrol)
-
Reagents: 1-Chloro-4-nitrobenzene, Chlorosulfonic acid (
). -
Mechanism: The nitro group directs meta, and the chlorine directs ortho/para. Position 2 (relative to Cl) is ortho to Cl and meta to
, making it the electronically favored site for electrophilic aromatic substitution. -
Procedure:
-
Cool chlorosulfonic acid (excess, 5-6 eq) to 0°C.
-
Slowly add 1-chloro-4-nitrobenzene.
-
Heat to 80-100°C for 2-4 hours to drive the reaction to the sulfonyl chloride.
-
Quench: Pour onto crushed ice carefully (Exothermic!).
-
Isolate: Filter the precipitate (2-Chloro-5-nitrobenzenesulfonyl chloride).
-
Step 2: Sulfonamide Formation
-
Reagents: 2-Chloro-5-nitrobenzenesulfonyl chloride, Piperidine,
or , DCM or THF. -
Procedure:
-
Dissolve the sulfonyl chloride in dry DCM.
-
Add base (
, 1.2 eq) and cool to 0°C. -
Add Piperidine (1.05 eq) dropwise.
-
Stir at RT for 2 hours.
-
Wash with water/brine, dry over
, and concentrate.
-
Step 3: Chemoselective Reduction
-
Challenge: Standard catalytic hydrogenation (
) poses a high risk of dechlorination (cleaving the Ar-Cl bond). -
Recommended Method: Bechamp Reduction (Fe/HCl) or Stannous Chloride (
). -
Procedure:
-
Suspend the nitro-sulfonamide intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (cat.) or dilute HCl.
-
Reflux for 1-3 hours until TLC shows consumption of starting material.
-
Filter through Celite to remove iron residues.
-
Adjust pH to >9 with NaOH, extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica column.
-
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| LC-MS (ESI+) | [M+H]⁺ = 275.05 | Primary confirmation of MW. Look for Cl isotope pattern (3:1 ratio at 275/277). |
| ¹H NMR | Piperidine: Multiplets at ~1.5 ppm (6H) and ~3.0 ppm (4H).Aromatic: 3 distinct protons. Look for 1 singlet (H-2, ortho to SO2/Cl) and 2 doublets (H-5/H-6). | Confirms the piperidine incorporation and the 1,3,4-substitution pattern. |
| IR Spectroscopy | ~1330 & 1150 cm⁻¹: Sulfonamide S=O stretch.~3300-3400 cm⁻¹: Primary amine N-H stretch. | Quick check for functional group conversion (NO2 → NH2). |
Applications in Drug Discovery[4][5]
This molecule acts as a versatile building block.[1] The aniline nitrogen is the primary vector for library expansion.
Caption: Figure 2. Divergent synthesis applications for the target scaffold.
References
-
PubChem Compound Summary. 4-Chloroaniline and Sulfonamide Derivatives. National Library of Medicine. Link
- Vogel's Textbook of Practical Organic Chemistry.Aromatic Chlorosulfonation and Sulfonamide Synthesis.
-
Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. (Context on Piperidine derivatization). Link
-
BenchChem Protocols. Sulfonation of 2-Chloroaniline. (Methodological comparison for regioselectivity). Link
